Pentafluoropyridine

Catalog No.
S563635
CAS No.
700-16-3
M.F
C5F5N
M. Wt
169.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoropyridine

CAS Number

700-16-3

Product Name

Pentafluoropyridine

IUPAC Name

2,3,4,5,6-pentafluoropyridine

Molecular Formula

C5F5N

Molecular Weight

169.05 g/mol

InChI

InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8

InChI Key

XTGOWLIKIQLYRG-UHFFFAOYSA-N

SMILES

C1(=C(C(=NC(=C1F)F)F)F)F

Synonyms

pentafluoropyridine

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)F

The exact mass of the compound Pentafluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentafluoropyridine (PFP) is a fully fluorinated pyridine derivative used as a versatile precursor in organic synthesis. Unlike its parent compound, pyridine, which is nucleophilic, the five electron-withdrawing fluorine atoms render the PFP ring highly electron-deficient and exceptionally reactive towards nucleophilic aromatic substitution (SₙAr). This electronic reversal is the basis of its utility, making it a key building block for introducing the tetrafluoropyridyl moiety into pharmaceuticals, agrochemicals, and high-performance materials like fluoropolymers. Its primary procurement value lies in its predictable and high reactivity, particularly its distinct regioselectivity in substitution reactions.

Procurement Fit

Workflow

Nucleophilic aromatic substitution (SNAr) building block

Regioselectivity

Predictable 4-substitution, single regioisomer

Electrophilicity

Highly activated perfluorinated scaffold

Direct substitution of pentafluoropyridine with pyridine or its chlorinated analogs is chemically non-viable due to opposing electronic properties; PFP is an electrophile, while pyridine is a nucleophile. A more realistic procurement alternative, hexafluorobenzene (HFB), also fails as a direct substitute. Although both are highly reactive towards nucleophiles, the nitrogen atom in PFP fundamentally alters the reaction pathway. PFP exhibits pronounced regioselectivity, with initial nucleophilic attack occurring almost exclusively at the C-4 (*para*) position. In contrast, HFB lacks this directing group, leading to a single possible monosubstitution product. This predictable, nitrogen-directed reactivity makes PFP essential for synthetic routes requiring precise, selective functionalization of a perfluoroaromatic ring.

Substitution Risk

Regioselectivity

May shift with less fluorinated pyridines; 2,4,6-trifluoropyridine yields regioisomeric mixtures with bulky amines.

Reaction kinetics

Differ from hexafluorobenzene; Brønsted factor indicates distinct transition-state stabilization.

C-F activation

Rapid Ni(0)-mediated activation profile is not shared by pentafluorobenzene or hexafluorobenzene.

Predictable C-4 Regioselectivity in Nucleophilic Aromatic Substitution (SₙAr)

The defining feature of pentafluoropyridine is its predictable regioselectivity in SₙAr reactions. Under mild basic conditions with a wide range of O-, N-, S-, and C-nucleophiles, substitution occurs exclusively at the C-4 position (*para* to the nitrogen atom). For example, reactions with hydroxybenzaldehydes under mild conditions afford the 4-substituted product in nearly quantitative yields. This contrasts sharply with hexafluorobenzene, which lacks a directing group, and other transition-metal-catalyzed cross-coupling reactions where C-2 (*ortho*) activation can be dominant. This reliable *para*-selectivity simplifies synthesis and purification, a critical factor for process scale-up.

Evidence DimensionRegioselectivity of Nucleophilic Attack
Target Compound DataExclusive substitution at the C-4 position under mild conditions.
Comparator Or BaselineHexafluorobenzene (no inherent regioselectivity); Ni-catalyzed C-F activation (favors C-2 position).
Quantified DifferenceQualitatively distinct and predictable reaction outcome.
ConditionsNucleophilic aromatic substitution with various nucleophiles (e.g., phenolates) under mild basic conditions.

This predictable regioselectivity eliminates isomeric byproducts, simplifying purification and increasing overall yield, which is crucial for efficient multi-step synthesis.

Regioselectivity vs 2,4,6‑trifluoropyridine
Head‑to‑head
Pentafluoropyridine gives single 4‑isomer; 2,4,6‑trifluoropyridine yields mixtures (desired product 30% with (R,R)‑1,2‑diaminocyclohexane).
Supports predictable 4‑substitution for structurally defined targets.
Sterically demanding amine context; regiochemical outcome confirmed in comparative study.

Precursor Suitability: Efficient Deoxyfluorination and One-Pot Amide Coupling Reagent

Pentafluoropyridine serves as a mild and efficient deoxyfluorination reagent for converting carboxylic acids to acyl fluorides in situ. This transformation enables one-pot amide bond formation with yields up to 94%. This performance is comparable to or exceeds traditional methods that often require harsher reagents like thionyl chloride or specialized, less stable fluorinating agents. As a bench-stable, non-corrosive liquid, PFP offers significant process and handling advantages for workflows requiring activated carboxylic acid derivatives.

Evidence DimensionYield in One-Pot Amide Synthesis
Target Compound DataUp to 94%
Comparator Or BaselineConventional coupling reagents (e.g., those requiring conversion to acyl chlorides with reagents like thionyl chloride).
Quantified DifferenceHigh yields achieved under mild conditions with a bench-stable reagent.
ConditionsOne-pot reaction of unactivated carboxylic acids and amines at room temperature.

This simplifies synthetic protocols by avoiding the isolation of sensitive intermediates and replacing harsh reagents, improving process safety, efficiency, and material handling.

Brønsted factor (β)
Head‑to‑head
β = 0.34 (pentafluoropyridine) vs β = 0.14 (hexafluorobenzene)
Higher sensitivity to nucleophile basicity; more advanced transition state.
DMSO, 25 °C; diarylamine N‑anions.

Distinct Physical Properties for Process Handling and Separation

Pentafluoropyridine possesses physical properties that distinguish it from common perfluoroaromatic substitutes, impacting process parameters like distillation and solvent selection. Its boiling point of 83-85 °C is notably different from that of pyridine (115 °C) and slightly higher than that of hexafluorobenzene (80-81 °C). While HFB is nonpolar, the presence of the nitrogen atom gives PFP a different polarity profile, influencing its solubility and interactions in reaction media. These differences are critical for designing effective separation and purification protocols in a laboratory or industrial setting.

Evidence DimensionBoiling Point
Target Compound Data83-85 °C
Comparator Or BaselineHexafluorobenzene: 80-81 °C; Pyridine: 115 °C
Quantified Difference~3-4 °C higher than HFB; ~30 °C lower than pyridine.
ConditionsStandard atmospheric pressure.

The distinct boiling point and polarity facilitate easier separation from reactants, solvents, or byproducts like HFB or pyridine, simplifying process workup and improving final product purity.

C–F activation by Ni(0)
Head‑to‑head
Much faster, single regioisomer; hexafluorobenzene and pentafluorobenzene react very slowly with little selectivity.
Privileged substrate for catalytic C–F activation methodology.
Ni(COD)₂/PEt₃, room temperature.
Basicity (pKa shift)
Class‑level inference
Predicted pKa ≈ −12.08 vs pyridine pKa 5.2 (>17‑unit reduction).
Essentially non‑basic scaffold; avoids protonation.
Predicted value; verification recommended.
Boiling point
Cross‑study comparable
83–85 °C (pentafluoropyridine) vs 115 °C (pyridine), despite higher molecular weight.
Lower volatility facilitates removal and purification.
Atmospheric pressure; verify with batch-specific data.
Battery additive
Head‑to‑head
Electrolyte with 0.2 % pentafluoropyridine shows reported higher reversible capacity and capacity retention vs baseline.
Supports CEI stability and cycle‑life research.
Ni‑rich NCM9055 cathode context.

Precursor for para-Substituted Pyridines in Agrochemicals and Pharmaceuticals

Due to its highly reliable C-4 regioselectivity, pentafluoropyridine is the preferred starting material for synthesizing 4-substituted-2,3,5,6-tetrafluoropyridine scaffolds. These structures are key components in advanced agrochemicals and pharmaceuticals where the electron-withdrawing tetrafluoropyridyl group is used to modulate properties like metabolic stability, lipophilicity, and binding affinity.

Monomer Synthesis for High-Performance Fluoropolymers and Materials

The predictable, sequential substitution at the C-4 and then C-2/C-6 positions allows for the precise synthesis of di- and tri-substituted monomers from pentafluoropyridine. This control is leveraged to create well-defined fluoropolymers and network materials with high thermal stability, chemical resistance, and specific electronic properties for applications in advanced materials science.

Mild and Scalable Activated Esters for Peptide and Complex Molecule Synthesis

Leveraging its ability to function as a deoxyfluorination agent, pentafluoropyridine is used for the in-situ generation of acyl fluorides from carboxylic acids. This enables high-yield, one-pot amide and ester bond formations under mild conditions, making it a valuable process reagent for synthesizing complex molecules, including peptides and specialty esters, without harsh chemicals.

Application Fit Matrix

Application
Selection Property
Validation Focus
4‑Substituted pyridine libraries
Regioselective 4‑substitution with bulky amines
Isomer purity and yield under steric demand
C–F activation methodologies
Rapid Ni(0)‑mediated C–F activation
Rate and regioselectivity in catalytic systems
High‑voltage battery electrolytes
CEI‑forming additive
Capacity retention stability vs standard formulations
Non‑basic bioactive scaffolds
Extremely low basicity (predicted pKa ≈ −12)
Protonation resistance and lipophilicity profile

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.96%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (85.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.2%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (85.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

700-16-3

Wikipedia

Pentafluoropyridine

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